4-(4-Chloro-3-nitroanilino)-4-oxobut-2-enoic acid
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Overview
Description
4-(4-Chloro-3-nitroanilino)-4-oxobut-2-enoic acid is an organic compound that features a conjugated system with a nitro group and a chloro substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 4-chloro-3-nitroaniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 4-chloro-3-nitroaniline and the acyl chloride group of acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: Formation of (2Z)-3-[(4-Chloro-3-aminophenyl)carbamoyl]prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized products at the double bond.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chloro-3-nitroanilino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of the nitro and chloro groups can impart biological activity, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-nitroanilino)-4-oxobut-2-enoic acid depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in binding interactions with proteins.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[(4-Bromo-3-nitrophenyl)carbamoyl]prop-2-enoic acid: Similar structure with a bromo substituent instead of chloro.
(2Z)-3-[(4-Chloro-3-aminophenyl)carbamoyl]prop-2-enoic acid: Reduction product with an amine group instead of a nitro group.
Uniqueness
The unique combination of the nitro and chloro groups in 4-(4-Chloro-3-nitroanilino)-4-oxobut-2-enoic acid imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7ClN2O5 |
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Molecular Weight |
270.62 g/mol |
IUPAC Name |
4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16) |
InChI Key |
OZZUVTAMUUOPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
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